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Compound of Interest

Compound Name: 8-Chloroisoquinolin-6-ol
CAS No.: 2416228-97-0
Cat. No.: B2981932
Get Quote
. J

Part 1: Executive Technical Summary[1]

8-Chloroisoquinolin-6-ol is a specialized heterocyclic building block used primarily in the
synthesis of bioactive small molecules. Its structural distinctiveness lies in the specific
placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position of the
isoquinoline ring.[1] This substitution pattern renders it a high-value scaffold for Fragment-
Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the
isoquinoline nitrogen acts as a hydrogen bond acceptor and the hydroxyl group serves as a
vector for solubilizing appendages.[1]

Chemical Identity
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Property Specification

CAS Registry Number 2416228-97-0

IUPAC Name 8-chloroisoquinolin-6-ol

Molecular Formula CsoHsCINO

Molecular Weight 179.60 g/mol

SMILES Oclcc2cencec2c(Cl)cl

Appearance Off-white to pale yellow solid (typically)

N Soluble in DMSO, MeOH; sparingly soluble in
Solubility .
water

Part 2: Sourcing & Supplier Verification[1][4]

Due to the specific regiochemistry of this isomer, it is not a commodity chemical.[1] It is typically
available through specialized heterocyclic building block suppliers.[1]

Validated Suppliers

Supplier Catalog ID Purity Grade Region

BLD Pharm BD025535 >97% Global / China / USA
A2B Chem A2B-BL47840 95%+ USA

ChemSrc (Aggregator) Varies Global

Quality Control (QC) Protocol

As a Senior Application Scientist, | recommend a strict "Trust but Verify" approach when
sourcing this compound, especially for SAR (Structure-Activity Relationship) studies where
iIsomer purity is critical.

Mandatory QC Workflow:

e 1H-NMR (DMSO-ds): Verify the coupling constants of the aromatic protons. The C5 and C7
protons should show meta-coupling (approx. 1-2 Hz).[1] A para-substituted impurity (e.g., 5-
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chloro isomer) will show different splitting patterns.

o LC-MS: Confirm the presence of the chlorine isotope pattern (3>CI/3’Cl in 3:1 ratio).

» Regiochemistry Confirmation: If sourcing from a new vendor, request a NOESY (Nuclear
Overhauser Effect Spectroscopy) spectrum to confirm the proximity of the C1-proton to the
C8-chlorine (or lack thereof) compared to the C5-proton.[1]

Part 3: Synthetic Architecture & Methodology[1]

The synthesis of 8-chloroisoquinolin-6-ol presents a regiochemical challenge. Direct
chlorination of isoquinolin-6-ol often favors the C5 position due to electronic directing effects.
Therefore, a de novo ring construction approach is scientifically preferred to guarantee the C8
position of the halogen.[1]

Proposed Synthetic Route: Modified Pomeranz-Fritsch
Cyclization

This protocol ensures the halogen is installed before the ring closure, preventing isomer
mixtures.

Step-by-Step Methodology:

e Precursor Selection: Start with 2-chloro-4-hydroxybenzaldehyde (or its O-protected variant,
e.g., 4-(benzyloxy)-2-chlorobenzaldehyde).

e Schiff Base Formation:
o Reagents: Aminoacetaldehyde diethyl acetal, Toluene, p-TsOH (cat).[1]

o Procedure: Reflux the aldehyde with the amine in a Dean-Stark trap to remove water. This
forms the imine intermediate.[1]

e Cyclization (The Critical Step):
o Reagents: Sulfuric acid (H2SOa) or Trifluoromethanesulfonic acid (TfOH).[1]

o Conditions: The acetal is treated with acid to trigger electrophilic aromatic substitution.[1]
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o Regiocontrol: The closure occurs at the position ortho to the aldehyde.[1] Since the meta-
position is blocked by the Chlorine (C2 of the benzene ring becomes C8 of isoquinoline),
the cyclization is directed to the vacant position.[1]

» Deprotection (if applicable): Removal of the benzyl group via acid hydrolysis or boron
tribromide (BBrs) if hydrogenation is precluded by the chlorine.[1]

Visualization: Synthetic Logic & Derivatization

The following diagram illustrates the synthesis and the downstream utility of this scaffold in
medicinal chemistry.

Suzuki Coupling

Pd(PPh3)4, Ar-B(OH)2 (C8-Aryl Extension)

+ Aminoacetaldehyde Acid Cyclization

2-Chloro-4-hydroxy- diethyl acetal > Imine Acetal Pomeranz-Fritsch

benzaldehyde Intermediate

8-Chloroisoquinolin-6-ol
(CAS: 2416228-97-0)

R-X, K2CO3

O-Alkylation
(C6-Solubility Tail)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold and its
subsequent divergence into medicinal chemistry libraries.[1]

Part 4: Medicinal Chemistry Applications[1][8][9][10]
[11]

Researchers utilize 8-chloroisoquinolin-6-ol primarily for its dual-functional nature. It serves
as a "bifunctional linchpin" in drug design.[1]

The C8-Chlorine Handle (The "Warhead" Vector)

The chlorine at C8 is electronically activated for Palladium-catalyzed cross-coupling reactions
(Suzuki-Miyaura, Buchwald-Hartwig).[1]

 Utility: Allows the introduction of aryl or heteroaryl groups to probe the "deep pocket” of a
protein active site.[1]
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e Protocol Insight: The C8 position in isoquinolines can be sterically crowded.[1] Use active
catalysts like Pd(dppf)Clz or XPhos Pd G2 to ensure efficient coupling.[1]

The C6-Hydroxyl Handle (The "Solubility" Vector)
The phenol group at C6 is a nucleophile ready for alkylation.[1]

« Ultility: This is the ideal position to attach solubilizing chains (e.g., morpholine-ethyl, PEG
chains) or to engage hinge-region hydrogen bonding in kinases.[1]

e Protocol Insight: When performing the Suzuki coupling at C8, the C6-OH should ideally be
protected (e.g., as a TIPS ether) or alkylated first to prevent catalyst poisoning or side
reactions.[1]

Part 5: Safety & Handling
o Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

e GHS Signal: Warning.[1]

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic isoquinolines can
oxidize to quinones upon prolonged exposure to air and light.[1]

 Solubility Handling: Dissolve in DMSO for biological assays.[1] For chemical reactions, DMF
or DMACc are preferred solvents due to the high melting point of the solid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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